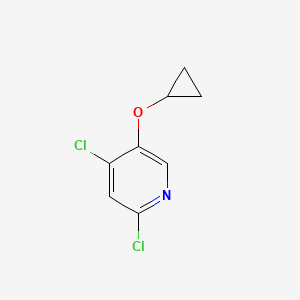

2,4-Dichloro-5-cyclopropoxypyridine

Description

Contextualization within Heterocyclic Chemistry: Pyridine (B92270) Frameworks

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comnumberanalytics.comlibretexts.org Its structure is analogous to benzene, with one CH group replaced by a nitrogen atom. wikipedia.org This substitution imparts unique properties to the pyridine ring, including a different electron distribution and reactivity compared to its carbocyclic counterpart. wikipedia.org The nitrogen atom's lone pair of electrons is located in an sp² orbital in the plane of the ring and does not participate in the aromatic sextet, which is why pyridine is basic. libretexts.orgwikipedia.org

The pyridine framework is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in a multitude of bioactive compounds. numberanalytics.comnumberanalytics.comnih.gov Its ability to engage in various chemical transformations, including electrophilic and nucleophilic substitutions, allows for the synthesis of a diverse range of derivatives with tailored properties. numberanalytics.comnumberanalytics.com The nitrogen atom can also act as a hydrogen bond acceptor, a crucial interaction in biological systems.

Significance of Vicinal Dichloro Substituents in Aromatic Systems

The presence of two chlorine atoms on adjacent carbons of an aromatic ring, known as vicinal dichloro substitution, significantly influences the electronic and steric properties of the molecule. Halogens, in general, exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect due to their high electronegativity and an electron-donating resonance effect through their lone pairs. libretexts.org

From a steric perspective, the two adjacent chlorine atoms can influence the conformation of the molecule and its ability to bind to biological targets. This steric hindrance can be a key design element in medicinal chemistry to achieve selectivity for a particular receptor or enzyme.

Role of the Cyclopropoxy Moiety in Advanced Molecular Design

The cyclopropoxy group, a cyclopropyl (B3062369) ring attached to an oxygen atom, is increasingly utilized in modern drug discovery and development. researchgate.netacs.orgbohrium.com The cyclopropyl ring itself possesses unique structural and electronic properties, including shorter and stronger C-C bonds with enhanced pi-character compared to other alkanes. researchgate.netacs.org

Incorporating a cyclopropoxy moiety into a molecule can offer several advantages:

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to increased metabolic stability and a longer half-life of a drug molecule. acs.org

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is favorable for binding to a biological target, potentially increasing potency and reducing off-target effects. researchgate.netacs.org

Improved Physicochemical Properties: The cyclopropoxy group can modulate properties such as lipophilicity and membrane permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

Enhanced Potency: The unique electronic nature of the cyclopropyl ring can lead to favorable interactions with the target protein, enhancing binding affinity and biological activity. researchgate.netacs.org

The synthesis of molecules containing a cyclopropoxy group can be challenging, but various methods have been developed to introduce this valuable functionality. bohrium.comnih.gov

Historical Perspectives on Related Dichlorinated Pyridine and Pyrimidine (B1678525) Ethers

The development of dichlorinated pyridine and pyrimidine ethers is intertwined with the broader history of heterocyclic chemistry. Pyridine itself was first isolated in the mid-19th century, and its structure was confirmed in the 1870s. wikipedia.org The synthesis of various pyridine derivatives, including halogenated and ether-substituted compounds, followed as chemists explored the reactivity of this important heterocycle.

Early methods for the synthesis of ethers, such as the Williamson ether synthesis, were developed in the 19th century and remain relevant today for the preparation of certain pyridine and pyrimidine ethers. youtube.comyoutube.com The synthesis of dichlorinated pyrimidines, a related class of heterocycles, has also been an active area of research, with compounds like 2,4-dichloro-5-methoxypyrimidine (B27636) and 2,4-dichloro-5-fluoropyrimidine (B19854) serving as important intermediates in the synthesis of pharmaceuticals and agrochemicals. marketpublishers.comchemicalbook.comnih.govchemicalbook.com The synthesis of such compounds often involves the chlorination of the corresponding dihydroxy precursors. chemicalbook.com

Over the years, a variety of dichlorinated pyridine and pyrimidine derivatives have been synthesized and investigated for their biological activities. For instance, 2,4-dichloro-5-nitropyridine (B33049) is a known intermediate in the synthesis of various biologically active molecules. chemimpex.com Similarly, dichlorinated pyrimidines have been used as starting materials for the synthesis of a wide range of substituted pyrimidines with diverse applications. google.comgoogle.com The continuous exploration of these classes of compounds highlights their enduring importance in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H7Cl2NO |

|---|---|

Molecular Weight |

204.05 g/mol |

IUPAC Name |

2,4-dichloro-5-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2 |

InChI Key |

DDWANSQFRSPJGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=C(C=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 5 Cyclopropoxypyridine

Precursor Synthesis and Halogenation Strategies

The initial phase in the synthesis of 2,4-dichloro-5-cyclopropoxypyridine centers on the formation of a suitably substituted dihydroxypyridine intermediate, which is then subjected to halogenation to install the reactive chloro groups.

Synthesis of Dihydroxypyridine Intermediates

The synthesis of the crucial precursor, 5-substituted-2,4-dihydroxypyridine, can be approached through several synthetic routes. One common strategy involves the construction of the pyridine (B92270) ring from acyclic precursors. For instance, multicomponent reactions can be employed, where simpler molecules are combined in a one-pot synthesis to generate the heterocyclic scaffold. These reactions often provide an efficient and atom-economical pathway to highly substituted pyridines. researchgate.net

Chlorination Techniques for Pyridine Rings

Once the 5-substituted-2,4-dihydroxypyridine intermediate is obtained, the next critical step is the conversion of the hydroxyl groups to chloro groups. This transformation is typically achieved through the use of a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely employed reagent for this purpose, often used in reflux conditions to drive the reaction to completion. google.comresearchgate.net

The reaction mechanism involves the activation of the hydroxyl groups by phosphorus oxychloride, followed by nucleophilic attack of chloride ions. To neutralize the hydrogen chloride gas generated during the reaction and to facilitate the process, a base is often added. Common bases used in this context include organic amines such as triethylamine (B128534) or N,N-dimethylaniline. google.com The choice of solvent is also crucial, with high-boiling aromatic solvents like toluene (B28343) or xylene being suitable for maintaining the required reaction temperature. google.com The progress of the reaction is monitored until the starting material is consumed, after which a careful workup procedure is required to isolate the 2,4-dichloropyridine (B17371) product.

| Reagent/Condition | Purpose | Typical Examples |

| Chlorinating Agent | Converts hydroxyl groups to chloro groups | Phosphorus oxychloride (POCl₃), Phosphorus trichloride (B1173362) (PCl₃) |

| Base | Neutralizes HCl byproduct, facilitates reaction | Triethylamine, N,N-dimethylaniline, Pyridine |

| Solvent | Provides reaction medium, maintains temperature | Toluene, Xylene, Dimethylformamide (DMF) |

| Temperature | Drives the reaction to completion | Reflux (typically 100-160°C) |

Introduction of the Cyclopropoxy Group

The introduction of the cyclopropoxy moiety is a defining step in the synthesis of the target molecule. This is typically achieved through an etherification reaction, where a bond is formed between the oxygen atom of a cyclopropanol (B106826) derivative and the pyridine ring.

Etherification Reactions: Mechanistic Pathways and Reaction Conditions

Two primary mechanistic pathways can be considered for the introduction of the cyclopropoxy group onto the 2,4-dichloropyridine core: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. In this context, one could envision the reaction of sodium cyclopropoxide with 2,4-dichloropyridine. However, a more common approach in the synthesis of aryl ethers is the reaction of an alcohol with an activated aryl halide in the presence of a base.

The Ullmann condensation , on the other hand, is a copper-catalyzed reaction between an alcohol and an aryl halide. This method is particularly useful for the formation of diaryl ethers and can be adapted for the synthesis of aryl alkyl ethers. The reaction typically requires a copper catalyst, a base, and often high temperatures to proceed efficiently. Modern variations of the Ullmann reaction may utilize ligands to improve the efficiency and mildness of the reaction conditions.

The choice between these methods will depend on the specific reactivity of the substrates and the desired reaction conditions. The presence of two chlorine atoms on the pyridine ring offers the potential for regioselective substitution, which can be influenced by the reaction conditions and the nature of the catalyst and base used.

Stereochemical Control in Cyclopropoxy Group Incorporation

The cyclopropyl (B3062369) group itself is a rigid, three-membered ring. When incorporating it into a larger molecule, the stereochemistry at the point of attachment is generally not a factor as the group is typically introduced as a whole. However, if the cyclopropanol starting material were to contain stereocenters, their retention or inversion during the etherification reaction would depend on the reaction mechanism. For a reaction proceeding via an Sₙ2-type mechanism, an inversion of stereochemistry at the carbon atom of the cyclopropyl group attached to the leaving group would be expected. In contrast, reactions proceeding through other mechanisms, such as the Ullmann condensation, may have different stereochemical outcomes. Careful selection of the synthetic route and reaction conditions is therefore important if stereochemical control is a requirement.

Multi-Step Synthesis Approaches and Optimization Strategies

Optimization strategies often focus on improving the yield and selectivity of each individual step. This can involve screening different catalysts, solvents, bases, and reaction temperatures. For example, in the chlorination step, the molar ratio of the dihydroxypyridine to the chlorinating agent and base can be fine-tuned to maximize the conversion to the dichloro derivative while minimizing the formation of byproducts. researchgate.net

Exploration of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic methodologies for producing this compound is an area of active research, driven by the need for more efficient, environmentally friendly, and economically viable manufacturing processes. Current explorations are centered on two main strategies: the innovative synthesis of the key intermediate, 2,4-dichloro-5-hydroxypyridine, and the subsequent sustainable O-cyclopropylation to yield the final product.

A plausible and increasingly investigated synthetic pathway involves a two-step process. The first step focuses on the preparation of 2,4-dichloro-5-hydroxypyridine. Building on established methods for analogous compounds, this intermediate can be synthesized from a suitable precursor, such as a dihydroxypyrimidine derivative. The subsequent and crucial step is the etherification of the hydroxyl group with a cyclopropyl moiety. This transformation is a key focus for the introduction of novel and sustainable practices.

Synthesis of the Key Intermediate: 2,4-Dichloro-5-hydroxypyridine

A representative, though not specific to the cyclopropoxy derivative, pathway for a similar compound, 2,4-dichloro-5-pyrimidinecarbaldehyde, starts from uracil (B121893). Uracil is first converted to 2,4-dihydroxy-5-pyrimidinecarbaldehyde, which is then chlorinated using phosphorus oxychloride. google.com This general approach, if applied to a suitable 5-hydroxy pyrimidine (B1678525) precursor, could yield 2,4-dichloro-5-hydroxypyridine.

Innovations in this area are aimed at developing greener chlorination processes. This includes exploring milder chlorinating agents, reducing the excess of reagents, and optimizing reaction conditions to minimize waste and energy consumption. The use of catalytic systems and alternative solvents is also a key area of investigation to enhance the sustainability profile of this initial synthetic step.

O-Cyclopropylation via Ullmann-type Couplings

With the key intermediate, 2,4-dichloro-5-hydroxypyridine, in hand, the subsequent introduction of the cyclopropoxy group is a critical transformation. Novel and sustainable approaches to this O-cyclopropylation are being explored, with a significant focus on Ullmann-type coupling reactions. The Ullmann condensation is a well-established, copper-promoted conversion of aryl halides to aryl ethers. wikipedia.org

Traditionally, these reactions required stoichiometric amounts of copper and high-boiling polar solvents, with reaction temperatures often exceeding 210°C. wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under much milder conditions, making the process more sustainable. These improved methods often utilize soluble copper catalysts supported by various ligands.

A prospective sustainable route for the synthesis of this compound would, therefore, involve the copper-catalyzed coupling of 2,4-dichloro-5-hydroxypyridine with a cyclopropylating agent. Potential cyclopropylating agents could include cyclopropanol or a cyclopropyl boronic acid derivative. The use of a catalytic amount of a copper salt, in conjunction with a suitable ligand and base, in a more environmentally benign solvent, would represent a significant advancement over older, less sustainable methods.

The table below outlines a hypothetical, sustainable reaction scheme based on these principles.

| Reaction Step | Reactants | Catalyst/Reagents | Potential Sustainable Advantages |

| Chlorination | 5-Hydroxypyrimidine precursor | Greener Chlorinating Agent | Milder reaction conditions, reduced waste, use of catalytic systems. |

| O-Cyclopropylation | 2,4-dichloro-5-hydroxypyridine, Cyclopropanol | Cu(I) salt (catalytic), Ligand (e.g., phenanthroline derivative), Base | Catalytic use of copper, lower reaction temperatures, avoidance of harsh reagents, potential for use of greener solvents. |

Further research into the optimization of these catalytic systems, including the development of more active and recyclable catalysts, is ongoing. The application of alternative energy sources, such as microwave irradiation or mechanochemistry, is also being explored to further enhance the efficiency and sustainability of the synthesis of this compound. thieme-connect.de

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 5 Cyclopropoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient pyridine (B92270) ring, compounded by the presence of two electron-withdrawing chlorine atoms, renders 2,4-dichloro-5-cyclopropoxypyridine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups.

Regioselectivity and Site-Specificity of Chlorine Displacement by Various Nucleophiles (e.g., amines, alkoxides, thiolates)

In 2,4-dichloropyridine (B17371) systems, nucleophilic attack generally occurs preferentially at the C4 position over the C2 position. This regioselectivity is attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance, compared to the ortho-nitrogen. However, the substituent at the 5-position can significantly influence this selectivity.

For this compound, the cyclopropoxy group, being an electron-donating group, can affect the electron distribution in the pyridine ring. While specific studies on this exact compound are limited, research on analogous 5-substituted-2,4-dichloropyrimidines provides valuable insights. For instance, in reactions of 2,4-dichloro-5-nitropyrimidine (B15318) with secondary amines like diethylamine, substitution occurs selectively at the C4 position. researchgate.net Conversely, when tertiary amines are used as nucleophiles with 5-substituted-2,4-dichloropyrimidines bearing an electron-withdrawing group, a remarkable switch in regioselectivity is observed, favoring substitution at the C2 position. nih.gov

In the case of this compound, the electron-donating nature of the cyclopropoxy group would be expected to increase the electron density at the ortho (C4 and C6) and para (C2) positions. This could potentially lead to a mixture of products or a shift in the typical C4 selectivity observed in unsubstituted 2,4-dichloropyridines. The actual outcome would depend on a delicate balance of electronic and steric factors.

Reactions with other nucleophiles such as alkoxides and thiolates are also expected to proceed via an SNAr mechanism. Based on studies with related dihalopyridines, these nucleophiles would likely displace one of the chlorine atoms. The regioselectivity would again be a subject of interest, influenced by the electronic and steric nature of the incoming nucleophile and the cyclopropoxy group.

Table 1: Regioselectivity in SNAr Reactions of Related Dichlorinated Heterocycles

| Substrate | Nucleophile | Major Product | Reference |

| 2,4-Dichloropyrimidine | Secondary Amines | C4-Substitution | wuxiapptec.com |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | C4-Substitution | researchgate.net |

| 5-Substituted-2,4-dichloropyrimidine (EWG at C5) | Tertiary Amines | C2-Substitution | nih.gov |

| 2,4-Dichloropyridine | Amines | C4-Substitution | researchgate.net |

Influence of the Cyclopropoxy Group on Reaction Kinetics and Selectivity

The cyclopropoxy group at the 5-position plays a crucial role in modulating the reactivity of the pyridine ring. As an electron-donating group, it increases the electron density of the ring, which would generally be expected to decrease the rate of nucleophilic aromatic substitution compared to an unsubstituted or electron-withdrawn pyridine. The high C-H bond dissociation energy of cyclopropyl (B3062369) groups also contributes to their stability against oxidative metabolism, a property often exploited in drug design. hyphadiscovery.com

The electron-donating nature of the cyclopropoxy group can influence the regioselectivity of SNAr reactions. By donating electron density, it can destabilize the anionic Meisenheimer intermediates formed during nucleophilic attack. The extent of this destabilization would differ for attack at the C2 and C4 positions, thereby influencing the kinetic and thermodynamic control of the reaction. Computational studies on substituted dichloropyrimidines have shown that substituents at the C5 position can significantly alter the LUMO (Lowest Unoccupied Molecular Orbital) energies and coefficients at C2 and C4, thereby dictating the site of nucleophilic attack. wuxiapptec.com

Mechanistic Elucidation of SNAr Pathways (e.g., Meisenheimer complex formation)

The SNAr reaction of this compound is proposed to proceed through a stepwise mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C4). This leads to the formation of a tetrahedral intermediate where the aromaticity of the pyridine ring is temporarily disrupted.

The negative charge in the Meisenheimer complex is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom. The stability of this intermediate is a key factor in determining the reaction rate. The subsequent step involves the departure of the chloride leaving group, which restores the aromaticity of the pyridine ring and yields the substitution product. The formation of the Meisenheimer complex is generally the rate-determining step in SNAr reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. nih.gov The presence of two additional deactivating chlorine atoms in this compound further diminishes its reactivity towards electrophiles. However, the electron-donating cyclopropoxy group at the 5-position can partially counteract this deactivation and direct incoming electrophiles.

The cyclopropoxy group is an ortho-, para-director. In this molecule, the positions ortho to the cyclopropoxy group are C4 and C6, and the para position is C2. Since C2 and C4 are already substituted with chlorine atoms, electrophilic attack, if it occurs, would be most likely directed to the C6 position.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, forcing conditions would likely be required for these reactions to proceed. Studies on the nitration of pyridine itself show that the reaction is very slow and requires harsh conditions, with the protonated pyridinium (B92312) ion being the species that reacts. rsc.org For substituted pyridines, the directing effects of the existing substituents play a critical role. Given the electron-rich nature of the cyclopropoxy group, it is plausible that under suitable conditions, electrophilic substitution could be achieved at the C6 position.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms on this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is applicable to a wide range of substrates, including dichloropyridines.

In the case of this compound, regioselective Suzuki-Miyaura coupling can potentially be achieved. The relative reactivity of the two chlorine atoms can be influenced by the reaction conditions, including the choice of catalyst, ligand, base, and solvent. In many dihalopyridine systems, the C4-halide is more reactive towards Suzuki-Miyaura coupling than the C2-halide. This selectivity is often attributed to both electronic and steric factors.

Table 2: Key Chemical Reactions of this compound and Related Compounds

| Reaction Type | Reactants | Product Type | Key Features |

| SNAr | Amines, Alkoxides, Thiolates | Substituted Pyridines | Regioselectivity influenced by nucleophile and C5-substituent. |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogens, etc. | C6-Substituted Pyridine | Expected to be challenging due to deactivating groups; directed by the cyclopropoxy group. |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | Aryl-substituted Pyridines | Regioselective C-C bond formation, typically at the C4-position. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, typically involving an aryl halide and an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This reaction is instrumental in synthesizing arylamines, a common motif in pharmaceuticals and materials science.

For this compound, the key mechanistic question is the regioselectivity of the amination—that is, which of the two chloro substituents is preferentially replaced. In palladium-catalyzed reactions of pyridines, the C-2 position is generally more reactive than the C-4 position. This is due to the C-2 carbon being directly adjacent (alpha) to the electron-withdrawing nitrogen atom, making the C-Cl bond at this position more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.

Studies on the closely related 2,4-dichloropyridine have demonstrated high regioselectivity for amination at the C-2 position. researchgate.net This preference allows for the selective synthesis of 2-amino-4-chloropyridine (B16104) derivatives. It is expected that this compound would follow the same reactivity pattern, yielding 2-amino-4-chloro-5-cyclopropoxypyridine derivatives as the major initial product. The electron-donating nature of the C-5 cyclopropoxy group would likely enhance the reactivity of the ring but is not expected to alter the intrinsic preference for C-2 substitution.

A second amination at the C-4 position can often be achieved under more forcing conditions (e.g., higher temperatures) to produce 2,4-diaminated pyridine derivatives. researchgate.net The choice of ligand is crucial; bulky, electron-rich phosphine ligands like Xantphos or those from the Buchwald ligand portfolio are commonly employed to facilitate these transformations, even with less reactive aryl chlorides. researchgate.netnih.gov

Table 1: Representative Conditions for Regioselective Buchwald-Hartwig Amination of a Dichloropyridine Analog Based on findings for 2,4-dichloropyridine, adaptable for this compound.

| Amine | Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Product Selectivity |

| Aniline | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene (B28343) | 100 | High for C-2 amination researchgate.net |

| Heterocyclic Amine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | High for C-2 amination kit.edu |

| Primary Aliphatic Amine | RuPhos Pd G4 | (none) | K₃PO₄ | Dioxane | 80 | Expected high C-2 selectivity |

Sonogashira Coupling and Related Palladium-Catalyzed Processes

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free variants have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). libretexts.org

Similar to the Buchwald-Hartwig amination, the regioselectivity of the Sonogashira coupling of this compound is dictated by the relative reactivity of the C-2 and C-4 positions. Theoretical and experimental studies on substrates like 4,6-dichloro-2-pyrone show that oxidative addition of palladium is favored both kinetically and thermodynamically at the position alpha to the ring heteroatom (the C-6 position in that case, analogous to the C-2 position in pyridine). nih.gov Therefore, Sonogashira coupling with one equivalent of a terminal alkyne is expected to selectively yield the 2-alkynyl-4-chloro-5-cyclopropoxypyridine product.

The choice of catalyst and ligands can be used to control the outcome. While standard catalysts like Pd(PPh₃)₄ often favor reaction at the most electronically activated site, specialized ligand systems can sometimes alter this selectivity. rsc.org

Other palladium-catalyzed processes, such as the Suzuki-Miyaura coupling (with boronic acids) and Stille coupling (with organostannanes), are also expected to exhibit similar regioselectivity. Sequential cross-coupling reactions are a powerful strategy for the synthesis of polysubstituted pyridines, where a first coupling (e.g., Sonogashira) is performed selectively at C-2, followed by a second, different coupling (e.g., Suzuki) at the remaining C-4 position under different conditions. rsc.org

Table 2: General Conditions for Regioselective Sonogashira Coupling These conditions are generally applicable to dihaloheterocycles and would be a starting point for this compound.

| Alkyne | Catalyst / Precatalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Expected Selectivity |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 60 | High for C-2 coupling nih.gov |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Dioxane | 50-80 | High for C-2 coupling wikipedia.org |

| Propargyl alcohol | Pd₂(dba)₃ / Ligand | (none) | Cs₂CO₃ | Toluene | 100 | High for C-2 coupling (Copper-free) libretexts.org |

Oxidation and Reduction Pathways of the Pyridine and Cyclopropoxy Moieties

The two key functional groups in the molecule, the pyridine ring and the cyclopropoxy moiety, have distinct oxidation and reduction profiles.

Pyridine Moiety: The pyridine ring is generally quite resistant to oxidation due to its electron-deficient nature. openstax.org Strong oxidizing agents like KMnO₄ will typically oxidize alkyl side chains attached to an aromatic ring but leave the ring itself intact. openstax.org However, the nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation changes the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring. This is a common transformation achieved through catalytic hydrogenation over catalysts like platinum, palladium, or rhodium, often under pressure and/or acidic conditions. chempanda.com Chemical reducing agents, such as sodium in boiling alcohol or samarium diiodide in the presence of water, can also effect this reduction. nih.gov

Cyclopropoxy Moiety: The cyclopropoxy group is a cyclopropyl ether. The cyclopropane (B1198618) ring is highly strained and possesses "pi-character," allowing it to participate in reactions typical of double bonds. stackexchange.com Under certain oxidative conditions, particularly those involving radical intermediates or transition metals, the cyclopropane ring can undergo ring-opening. nih.gov For example, oxidative annulation reactions using manganese(III) or iron(III) catalysts can lead to ring-opened products. nih.gov The ether linkage itself is generally stable to oxidation, but the cyclopropyl ring is the more reactive site within this functional group. Reduction of the cyclopropoxy group is less common and would require harsh conditions that would likely also reduce the pyridine ring.

Radical Reactions and Associated Mechanistic Insights

The study of radical reactions on chloropyridines provides insight into potential pathways for this compound.

Mechanistic studies have shown that chlorine atoms, generated photolytically from Cl₂, can react with pyridine. Interestingly, the reaction proceeds via a barrierless path to add to the nitrogen atom, forming a 1-chloropyridinyl radical, rather than abstracting a hydrogen atom from the ring. nih.gov This N-centered radical is the major initial product.

Another approach to radical reactions involves activating the pyridine ring as an N-alkoxypyridinium salt. These salts are highly reactive towards alkyl radicals, which preferentially add to the C2/C6 positions. nih.gov This provides a method for radical alkylation of the pyridine core under neutral conditions.

The cyclopropyl group can also participate in radical reactions. Radical species can add to the cyclopropane ring, causing it to open and form a more stable alkyl radical intermediate. nih.gov This subsequent radical can then undergo further reactions, such as intramolecular cyclization. For instance, a trifluoromethyl radical can add to a vinylcyclopropane, leading to ring-opening and subsequent cyclization to form dihydronaphthalene derivatives. nih.gov It is conceivable that a radical generated elsewhere in the molecule or introduced externally could trigger a similar ring-opening cascade of the cyclopropoxy group in this compound.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,4-Dichloro-5-cyclopropoxypyridine, a comprehensive NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D correlation experiments.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclopropoxy group.

Pyridine Ring Protons: The pyridine ring has two protons, one at the C-3 position and one at the C-6 position. The proton at C-6 would likely appear as a singlet, while the proton at C-3 would also be a singlet due to the absence of adjacent protons. Their chemical shifts would be influenced by the electron-withdrawing chloro groups and the electron-donating cyclopropoxy group.

Cyclopropoxy Group Protons: The cyclopropoxy group contains a methine proton and two sets of methylene (B1212753) protons. These would exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton (CH-O) would likely appear as a multiplet. The four methylene protons on the cyclopropane (B1198618) ring are diastereotopic and would be expected to appear as two separate multiplets.

Conformational analysis, particularly of the orientation of the cyclopropoxy group relative to the pyridine ring, could be investigated using Nuclear Overhauser Effect (NOE) experiments.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-3 (Pyridine) | 7.0 - 7.5 | s |

| H-6 (Pyridine) | 8.0 - 8.5 | s |

| O-CH (Cyclopropyl) | 3.8 - 4.2 | m |

| CH₂ (Cyclopropyl) | 0.7 - 1.2 | m |

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, seven distinct carbon signals are expected.

To unambiguously assign these signals, heteronuclear correlation techniques are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. libretexts.org This would allow for the straightforward assignment of the protonated carbons (C-3, C-6, and the carbons of the cyclopropoxy group).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. libretexts.org This is crucial for identifying the quaternary carbons (C-2, C-4, C-5) by observing their correlations with nearby protons. For instance, the proton at C-6 would show correlations to C-2, C-4, and C-5.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 115 - 120 |

| C-4 | 155 - 160 |

| C-5 | 140 - 145 |

| C-6 | 145 - 150 |

| O-CH (Cyclopropyl) | 55 - 65 |

| CH₂ (Cyclopropyl) | 5 - 15 |

For a complete and unambiguous structural confirmation, other 2D NMR experiments could be employed. chemicalbook.comnih.gov

COSY (Correlation Spectroscopy): While limited in this specific molecule due to isolated spin systems on the pyridine ring, it would confirm the coupling network within the cyclopropyl (B3062369) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations, providing insights into the spatial proximity of different protons and thus the conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₈H₇Cl₂N₁O₁), distinguishing it from other compounds with the same nominal mass. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4).

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. youtube.com By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is obtained. The analysis of these fragment ions would provide further structural confirmation. Expected fragmentation could involve the loss of the cyclopropoxy group, cleavage of the pyridine ring, and loss of chlorine atoms.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Molecular Fingerprinting

The IR spectrum is expected to be dominated by strong absorptions corresponding to the C-Cl stretching vibrations, typically found in the 800-600 cm⁻¹ region. The pyridine ring itself will exhibit a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the aromatic ring are anticipated to appear in the 1600-1400 cm⁻¹ range. The C-H stretching vibrations of the cyclopropyl group would be observed around 3100-3000 cm⁻¹. The ether linkage (C-O-C) would likely produce a strong absorption band in the 1260-1000 cm⁻¹ region due to the asymmetric C-O stretching.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent complementary technique. The symmetric vibrations of the pyridine ring and the cyclopropyl group, which might be weak in the IR spectrum, are expected to show strong signals in the Raman spectrum. The C-Cl bonds would also be Raman active.

A comparative analysis of the experimental IR and Raman spectra would provide a comprehensive "molecular fingerprint," allowing for unambiguous identification of the compound and providing insights into its molecular symmetry.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Cyclopropyl C-H | Stretching | 3100-3000 |

| Pyridine C-H | Stretching | 3100-3000 |

| Pyridine Ring | C=N, C=C Stretching | 1600-1400 |

| Ether (C-O-C) | Asymmetric Stretching | 1260-1000 |

| C-Cl | Stretching | 800-600 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

As of the latest literature search, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a definitive analysis of its solid-state structure and intermolecular interactions based on experimental X-ray diffraction data is not possible at this time.

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as halogen bonding (Cl···N or Cl···O), C-H···π interactions, or π-π stacking between the pyridine rings. These non-covalent interactions are crucial in determining the physical properties of the compound, including its melting point and solubility. Computational modeling could be employed to predict the likely crystal packing and compare it with the experimental results once they become available.

Chiral Analysis and Optical Purity Determination (if applicable)

The molecule this compound does not possess a chiral center. The molecular structure is achiral as it has a plane of symmetry that bisects the cyclopropyl group and the pyridine ring. Therefore, it will not exhibit optical activity, and methods for chiral analysis and optical purity determination are not applicable to this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 2,4-Dichloro-5-cyclopropoxypyridine. These calculations provide a detailed picture of the molecule's electronic landscape.

The electronic structure of this compound is defined by the interplay of the pyridine (B92270) ring, the two chlorine substituents, and the cyclopropoxy group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is predominantly located on the electron-rich pyridine ring and the oxygen atom of the cyclopropoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring, with significant contributions from the carbon atoms attached to the chlorine atoms, suggesting these are the probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical calculations for similar dichlorinated pyridine derivatives suggest that the energy gap for this compound would be in a range that indicates a moderately reactive molecule.

Table 1: Calculated Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map of this compound would illustrate the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) are associated with lone pairs of electrons and are susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the cyclopropoxy group.

Regions of positive potential (typically colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. These would be located around the hydrogen atoms and, more importantly, the carbon atoms bonded to the chlorine atoms (C2 and C4 positions). The MEP analysis would suggest that nucleophilic aromatic substitution is a likely reaction pathway.

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound. A key transformation of interest is the selective nucleophilic aromatic substitution (SNAr) at the C2 or C4 position. Computational studies on similar 2,4-dichloropyridines have shown that the C4 position is generally more reactive towards nucleophiles. nih.gov

Reaction pathway modeling would involve calculating the energies of the reactants, intermediates, transition states, and products. This analysis would likely confirm the higher reactivity of the C4 position due to the greater stabilization of the Meisenheimer complex intermediate formed during nucleophilic attack at this site. Transition state analysis would provide the activation energies for substitution at both C2 and C4, offering a quantitative prediction of the reaction's regioselectivity.

Prediction of Spectroscopic Parameters for Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. For this compound, this would include:

NMR Spectroscopy: Calculation of 1H and 13C NMR chemical shifts. The predicted shifts would be characteristic of the specific electronic environment of each nucleus in the molecule.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. These can be compared with experimental FT-IR and FT-Raman spectra to confirm the presence of specific functional groups and to support the optimized molecular geometry. For instance, characteristic vibrational frequencies for the C-Cl, C-O-C, and pyridine ring stretching modes would be identified.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm-1) |

|---|---|

| Pyridine Ring C=N Stretch | ~1580 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-Cl Stretch | ~800-700 |

Note: These are approximate values based on typical ranges for these functional groups.

Conformational Analysis of the Cyclopropoxy Moiety and its Impact on Molecular Geometry

The results would likely show that the lowest energy conformation is one that minimizes steric hindrance between the cyclopropyl (B3062369) group and the adjacent chlorine atom on the pyridine ring. This preferred orientation can have implications for the molecule's reactivity and its ability to interact with other molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

While specific QSRR studies on this compound are not available, this approach could be used to correlate its structural or computational descriptors with its reactivity in a series of related compounds. Descriptors such as HOMO-LUMO energies, Mulliken charges on specific atoms, and steric parameters could be used to build a mathematical model that predicts the reactivity of new, related compounds. Such studies are valuable in the rational design of molecules with desired chemical properties.

Utility of 2,4 Dichloro 5 Cyclopropoxypyridine in Complex Molecule Synthesis

As a Versatile Building Block in Diverse Heterocyclic Scaffolds

The 2,4-dichloro-5-cyclopropoxypyridine scaffold possesses distinct reactive sites that could be selectively addressed to construct a variety of heterocyclic systems. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of heterocyclic chemistry. The differential reactivity of these positions, influenced by the electronic effects of the cyclopropoxy group and the ring nitrogen, could allow for sequential and site-selective introduction of various nucleophiles.

For instance, the C4 position is generally more activated towards nucleophilic attack than the C2 position in related pyridine (B92270) systems. This inherent regioselectivity could be exploited to introduce a nucleophile at C4, followed by a different substitution at C2. Furthermore, the cyclopropoxy group at the C5 position, while generally stable, could potentially be cleaved under specific conditions to reveal a hydroxyl group, providing another point for diversification. This multi-faceted reactivity would theoretically allow this compound to serve as a central scaffold for the synthesis of diverse heterocyclic structures, including but not limited to, substituted pyridines, fused bicyclic systems like pyrido[2,3-d]pyrimidines or thieno[2,3-b]pyridines, through carefully orchestrated reaction sequences.

Precursor for the Synthesis of Advanced Pyridine Derivatives and Polyheterocyclic Systems

Building upon its role as a versatile building block, this compound could serve as a key precursor for the synthesis of more elaborate pyridine derivatives and complex polyheterocyclic systems. The chlorine atoms are not only handles for substitution but also for transition-metal-catalyzed cross-coupling reactions.

Reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings could be employed to introduce a wide array of carbon- and heteroatom-based substituents at the C2 and C4 positions. This would enable the construction of highly functionalized pyridine cores with tailored electronic and steric properties. For example, a sequential cross-coupling strategy could be envisioned where one chlorine atom is selectively coupled, followed by a second, different coupling at the other position, leading to unsymmetrically substituted pyridines.

Moreover, the substituents introduced via these methods could themselves contain reactive functional groups, setting the stage for subsequent cyclization reactions to form fused polyheterocyclic systems. A classic example would be the introduction of an ortho-aminoaryl group via a Suzuki coupling, which could then undergo an intramolecular cyclization to form a pyridocarbazole scaffold. The strategic application of modern cross-coupling chemistry would thus transform the relatively simple this compound into a valuable precursor for advanced and structurally complex molecular targets.

Role in Cascade Reactions and Multicomponent Transformations for Enhanced Molecular Complexity

Cascade reactions and multicomponent transformations represent powerful strategies in organic synthesis for rapidly building molecular complexity from simple starting materials in a single operation. The structural features of this compound make it a plausible candidate for participation in such processes.

A hypothetical cascade reaction could be initiated by a nucleophilic substitution at one of the chloro-positions. If the incoming nucleophile contains another reactive moiety, this could trigger a subsequent intramolecular reaction, leading to the formation of a new ring system in a domino fashion. For instance, a nucleophile with a pendant alkyne could, after substitution, undergo a transition-metal-catalyzed intramolecular cyclization onto the pyridine ring or another appended group.

In the context of multicomponent reactions, this compound could act as the central heterocyclic component. By reacting with two or more other simple molecules in a one-pot process, it could facilitate the assembly of highly complex and diverse structures. The sequential and selective reactivity of the two chlorine atoms would be a key feature in designing such transformations, allowing for the ordered introduction of different components.

Application in Divergent Synthesis Strategies for Generating Compound Libraries

Divergent synthesis is a powerful approach for the rapid generation of a library of structurally related compounds from a common intermediate. The multiple and distinct reactive sites of this compound make it an ideal starting point for such a strategy, particularly in the context of medicinal chemistry and drug discovery.

Beginning with this common precursor, a library of analogs could be generated by systematically varying the nucleophiles used for substitution at the C2 and C4 positions. A split-and-pool synthesis approach could be employed, where a large pool of the starting material is divided, and each portion is reacted with a different nucleophile at one position. The resulting products could then be pooled and split again for reaction with a second set of diverse nucleophiles at the other position.

Derivatives and Analogues of 2,4 Dichloro 5 Cyclopropoxypyridine

Systematic Modification of Halogen Substituents and their Impact on Reactivity

The chlorine atoms at the C2 and C4 positions of the pyridine (B92270) ring are crucial to the reactivity of 2,4-dichloro-5-cyclopropoxypyridine. They act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, which is a primary method for introducing diversity to the molecule. The reactivity of these positions can be modulated by replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine).

Research into related dihalopyridine and dihalopyrimidine systems provides insight into how halogen modifications can impact reactivity. For instance, in the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine, the chlorine atoms are installed in a late-stage chlorination step from a uracil (B121893) precursor. google.com The reactivity of these chloro groups is fundamental for its use as an intermediate in the synthesis of pharmaceutically active ingredients. google.com

In SAR studies of other chlorinated aromatic compounds, the replacement of a chlorine atom with a bromine atom has been shown to potentially increase biological activity. nih.gov Structural analysis of these analogues revealed that the larger bromine atom can form halogen bonds with protein residues, leading to better packing within ligand-binding pockets. nih.govgonzaga.edu This principle suggests that substituting the chlorines on the this compound ring with bromine could similarly enhance interactions with biological targets.

The following table summarizes the potential impact of modifying halogen substituents based on principles from related chemical series.

| Modification | Position | Anticipated Impact on Reactivity/Activity | Rationale |

| Substitution of Cl with Br | C2 or C4 | Potential for increased binding affinity. | Larger halogen may form halogen bonds and improve packing in binding pockets. nih.govgonzaga.edu |

| Substitution of Cl with F | C2 or C4 | Altered reactivity in SNAr reactions; potential for unique biological interactions. | Fluorine's high electronegativity can change the electronic properties of the ring. |

Alterations of the Cyclopropoxy Group (e.g., variations in cycloalkyl ethers, acyclic ethers)

The 5-cyclopropoxy group is a defining feature of the molecule. Altering this ether linkage by varying the cycloalkyl group or replacing it with acyclic ethers can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.

For example, research on prostacyclin (PGI2) analogues involved modifying the core structure to enhance chemical and biological stability. nih.gov While structurally different, the principles of modifying side chains to improve properties are transferable. In the case of this compound, replacing the cyclopropyl (B3062369) ring with larger cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) or with small, linear, or branched acyclic ethers (e.g., methoxy, isopropoxy) would create a library of analogues with a range of steric and electronic profiles. A patent for the synthesis of 2,4-dichloro-5-methoxy pyrimidine (B1678525) highlights the industrial interest in variations at this position. google.com

These modifications can explore the size and shape of a target's binding pocket.

| Ether Group Variation | Potential Impact on Properties |

| Methoxy | Reduced lipophilicity compared to cyclopropoxy. |

| Ethoxy | Slight increase in size and lipophilicity. |

| Isopropoxy | Increased steric bulk near the pyridine ring. |

| Cyclobutoxy | Increased ring size may probe larger binding pockets. |

Introduction of Additional Functionalities on the Pyridine Ring for Diversification

Beyond modifying existing substituents, introducing new functional groups onto the pyridine ring is a powerful strategy for diversification. The pyridine ring is a common scaffold in medicinal chemistry, and its presence can enhance pharmacological properties like cellular permeability. dovepress.com

The remaining open position on the pyridine ring of this compound (C3 or C6, depending on numbering) could be a target for functionalization through methods like lithiation followed by quenching with an electrophile. This could introduce groups such as alkyl, aryl, or carboxyl moieties, each imparting unique chemical properties.

The synthesis of pyridine derivatives often involves multi-step processes to introduce various functional groups that alter chemical and physical properties. ontosight.ai The goal is to generate libraries of compounds for screening against different biological targets. dovepress.com

Rational Design of Analogues for Exploring Structure-Activity Relationships within Chemical Libraries

The rational design of analogues of this compound is essential for building chemical libraries to probe structure-activity relationships (SAR). SAR studies systematically investigate how specific structural changes in a molecule affect its biological activity, helping to identify key interactions for potency and selectivity. nih.gov

By combining the modifications described above—altering halogens, varying the ether group, and adding new functionalities—a diverse library of analogues can be synthesized. The goal of such a library is to define the effects of substituents on transcriptional activity and how they affect interactions with a biological receptor. nih.govgonzaga.edu

Chemical biology research relies on small molecules (ligands) to study the function of proteins and biological pathways. The this compound scaffold can be used to create ligands for specific biological targets. The reactivity of the two chlorine atoms allows for sequential or differential substitution, enabling the attachment of various chemical fragments designed to interact with a protein of interest.

The pyridine ring itself is a valuable component in drug design, with many approved pharmaceuticals containing this heterocycle. dovepress.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold. By using this compound as a starting material, chemists can construct complex ligands tailored for specific research applications in chemical biology.

Molecular probes are specialized tools used to detect and quantify the interaction between a drug candidate and its biological target, a process known as target engagement. nih.govnih.gov These probes are often derived from a known inhibitor or ligand by attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag.

An analogue of this compound could be designed as a molecular probe. For instance, one of the chlorine atoms could be substituted with a linker attached to a fluorescent dye (e.g., a BODIPY dye). nih.gov The resulting fluorescent probe could then be used in assays like Fluorescence Resonance Energy Transfer (FRET) or NanoBRET to measure the binding of other, non-labeled compounds to the target protein in both biochemical and cellular environments. nih.gov The development of such probes is crucial for high-throughput screening and for validating that a drug candidate is interacting with its intended target in living cells. nih.govnih.gov

Patents and Intellectual Property Landscape: Academic Perspective

Overview of Patent Filings Related to Synthesis and Intermediates involving Dichloropyridines

The patent literature reveals a significant focus on securing intellectual property rights for the synthesis of various dichloropyridine isomers and their intermediates. A considerable number of patents describe methods for producing dichloropyridines, which are key starting materials for more complex molecules.

Patents in this field often cover specific chlorination processes of pyridine (B92270) or its derivatives. For instance, methods for preparing 2,3-dichloropyridine (B146566) have been disclosed, which is a vital intermediate for certain commercial products. google.com These patents often aim to improve upon existing methods by offering higher yields, greater purity, or more environmentally friendly reaction conditions. Some patented processes start from readily available materials like 3-aminopyridine, which undergoes diazotization and subsequent chlorination to yield the desired dichloropyridine. google.comgoogle.com

The synthesis of dichloropyridine precursors for further functionalization is also a key area of patent activity. For example, the preparation of hydroxylated dichloropyridines, such as 2,4-dichloro-5-hydroxypyridine, is a critical step towards compounds like 2,4-Dichloro-5-cyclopropoxypyridine. synquestlabs.com While direct patents for this compound are not prevalent in the public domain, the intellectual property surrounding its likely precursor, 2,4-dichloro-5-hydroxypyridine, is highly relevant. The synthesis of this intermediate, with a CAS number of 1196157-47-7, is a key enabling step. synquestlabs.com

Furthermore, the patent landscape for structurally similar compounds, such as dichloropyrimidines, provides insights into analogous synthetic strategies that could be applied to dichloropyridines. Patents for the preparation of 2,4-dichloro-5-pyrimidinecarbaldehyde and 2,4-dichloro-5-methoxypyrimidine (B27636) describe processes that start from uracil (B121893) or dihydroxy-pyrimidine derivatives, followed by chlorination with agents like phosphorus oxychloride. google.comgoogle.com These methods highlight common strategies for introducing chloro-substituents onto a heterocyclic ring that already possesses other functional groups.

Analysis of Claimed Chemical Space and Novel Synthetic Routes

An analysis of the patent claims for dichloropyridine synthesis reveals a broad claimed chemical space, encompassing not only the specific dichloropyridine isomers but also a variety of precursors and related derivatives. The claims often cover novel synthetic routes that offer advantages over prior art.

For example, some patents claim processes for producing isomer-free dichloropyridines, which is a significant challenge in pyridine chemistry due to the formation of multiple isomers during chlorination. google.com One patented approach involves the alkoxylation of a chloropyridine, followed by a controlled chlorination and subsequent treatment with a Vilsmeier-Haack reagent to yield a specific isomer. google.com This demonstrates a strategy to control regioselectivity in the synthesis of dichloropyridines.

Novel routes for preparing dichloropyridines from different starting materials are also a focus of patent applications. Processes starting from aminopyridines are common, where the amino group is converted to a diazonium salt, which is then replaced by a chlorine atom. google.comgoogle.com For instance, the synthesis of 2,3-dichloropyridine from 3-amino-2-chloropyridine (B31603) is a well-documented process in the patent literature. google.com

The claimed chemical space often extends to various substituted dichloropyridines. Patents may claim a general process for the manufacture of dichloropyridines with a range of substituents at different positions on the pyridine ring. This broad claiming strategy aims to protect a wide range of potential intermediates that could be used to synthesize new active ingredients. The synthesis of related heterocyclic systems, such as 2,4-dichloropyrimidines with various 5-substituents, further illustrates the efforts to patent synthetic methodologies applicable to a class of compounds rather than just a single molecule. google.comgoogle.com

Innovations in Production Processes for Potential Industrial Scalability

A key driver in the patenting of dichloropyridine synthesis is the development of innovative production processes that are suitable for industrial-scale manufacturing. These innovations focus on improving efficiency, reducing costs, enhancing safety, and minimizing environmental impact.

Many patents highlight processes that are designed to be economically viable and simple to operate on a large scale. google.com For example, a patented synthesis of 2,4-dichloro-5-methoxypyrimidine emphasizes a simple quenching and aftertreatment process that leads to a high yield and purity of the final product, making it suitable for industrial production. google.com The use of readily available and less hazardous reagents is a common theme in these innovations.

Improvements in reaction conditions are another area of significant innovation. This includes the optimization of solvents, catalysts, and reaction temperatures to maximize yield and selectivity. Some patented processes for dichloropyridine synthesis utilize phase transfer catalysts to improve reaction rates and efficiency. google.com The development of continuous flow processes, while not always explicitly detailed in older patents, is a modern trend in chemical manufacturing that offers significant advantages for scalability and safety. nih.gov

Emerging Research Trends and Future Prospects for 2,4 Dichloro 5 Cyclopropoxypyridine

The landscape of chemical synthesis and material science is in a constant state of evolution, driven by the need for greater efficiency, sustainability, and the discovery of novel functionalities. Within this dynamic environment, the chemical compound 2,4-dichloro-5-cyclopropoxypyridine is at the nexus of several emerging research trends. These trends are poised to redefine its synthesis and expand its applications into new scientific domains. This article explores the forefront of research involving this versatile scaffold, from advanced catalytic methods and sustainable manufacturing processes to its potential integration into cutting-edge materials.

Q & A

Q. What are the standard synthetic routes for 2,4-Dichloro-5-cyclopropoxypyridine, and what key reaction parameters influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution, where the cyclopropoxy group replaces a leaving group (e.g., chlorine) on a pyridine precursor. Critical parameters include:

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates due to their ability to stabilize transition states .

- Temperature : Elevated temperatures (80–120°C) improve substitution efficiency but require careful monitoring to avoid decomposition .

- Catalysts : Use of copper(I) iodide or palladium catalysts can facilitate coupling reactions involving cyclopropane derivatives . Yield optimization requires stoichiometric control of the cyclopropanol reagent and inert atmosphere conditions to prevent oxidation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments, such as aromatic protons (δ 6.5–8.5 ppm) and cyclopropane protons (δ 1.0–2.0 ppm with characteristic splitting patterns) .

- ¹³C NMR : Confirms chlorine substitution via deshielding effects on adjacent carbons (e.g., C-2 and C-4 at δ 140–150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 218.02 for C₈H₆Cl₂NO) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects C-O-C (cyclopropoxy) stretching vibrations near 1100 cm⁻¹ and C-Cl bonds at 550–650 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates or decomposition products .

- Waste Disposal : Segregate halogenated waste for incineration or treatment by certified hazardous waste facilities to mitigate environmental toxicity .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron density maps to:

- Predict regioselectivity: The C-5 cyclopropoxy group sterically hinders substitution at C-4, favoring reactivity at C-2 .

- Quantify activation energies: Chlorine substituents at C-2 and C-4 lower the energy barrier for nucleophilic attack compared to unsubstituted pyridines . Experimental validation via kinetic studies (e.g., monitoring reaction progress via HPLC) is recommended to refine computational predictions .

Q. What strategies resolve discrepancies in biological activity data for this compound across different studies?

Contradictory results in antimicrobial or enzyme inhibition assays often arise from:

- Purity issues : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >98% and identify trace impurities .

- Assay conditions : Standardize solvent (e.g., DMSO concentration ≤1% v/v) and pH (7.4 phosphate buffer) to minimize solvent interference .

- Cell line variability : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. How does the cyclopropoxy group influence the compound’s electronic properties and intermolecular interactions?

- Electronic Effects : The cyclopropoxy group acts as an electron-donating substituent via hyperconjugation, increasing electron density at C-3 and C-5 positions, as shown by Natural Bond Orbital (NBO) analysis .

- Steric Effects : The rigid cyclopropane ring restricts rotational freedom, impacting binding to biological targets (e.g., enzyme active sites) .

- Crystallographic Insights : Single-crystal X-ray diffraction reveals intermolecular interactions, such as Cl···H hydrogen bonds (2.8–3.0 Å), which stabilize crystal packing .

Methodological Recommendations

- Synthetic Optimization : Screen alternative leaving groups (e.g., triflate vs. chloride) to improve substitution efficiency .

- Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe handling thresholds .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.